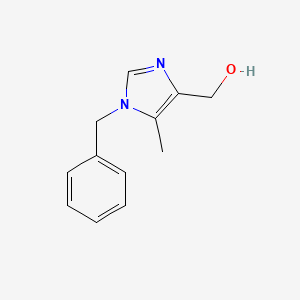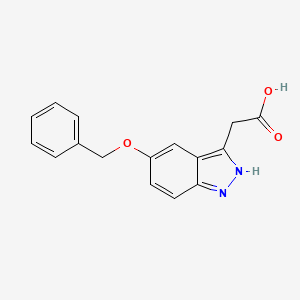
(1-benzyl-5-methylimidazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-benzyl-5-methylimidazol-4-yl)methanol is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties. This compound, in particular, features a benzyl group at the first position, a hydroxymethyl group at the fourth position, and a methyl group at the fifth position of the imidazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-benzyl-5-methylimidazol-4-yl)methanol typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles.
Industrial Production Methods: Industrial production of this compound may involve the use of high-throughput synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing the production time and cost.
Analyse Des Réactions Chimiques
Types of Reactions: (1-benzyl-5-methylimidazol-4-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like tert-butylhydroperoxide (TBHP) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are employed.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used.
Major Products:
Oxidation: Benzyl-4-formyl-5-methylimidazole.
Reduction: 1-Benzyl-4-hydroxymethyl-5-dihydroimidazole.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1-benzyl-5-methylimidazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its imidazole ring, which can mimic histidine residues in proteins.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of (1-benzyl-5-methylimidazol-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the benzyl and hydroxymethyl groups can enhance the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
- 4-Hydroxymethyl-5-methylimidazole
- 1-Benzyl-5-methylimidazole
- 1-Benzyl-4-formyl-5-methylimidazole
Comparison: (1-benzyl-5-methylimidazol-4-yl)methanol is unique due to the presence of both benzyl and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. Compared to 4-Hydroxymethyl-5-methylimidazole, the benzyl group enhances lipophilicity and membrane permeability. In contrast to 1-Benzyl-5-methylimidazole, the hydroxymethyl group provides additional sites for chemical modification and interaction with biological targets.
Propriétés
Formule moléculaire |
C12H14N2O |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
(1-benzyl-5-methylimidazol-4-yl)methanol |
InChI |
InChI=1S/C12H14N2O/c1-10-12(8-15)13-9-14(10)7-11-5-3-2-4-6-11/h2-6,9,15H,7-8H2,1H3 |
Clé InChI |
XABUPFKPBDRPAZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CN1CC2=CC=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Ethyl-7-(hydroxymethyl)-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B8714867.png)




![1'-Benzyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]](/img/structure/B8714894.png)



